4-Hydroxybut-2-en-1-yl but-2-ynoate
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Description
“4-Hydroxybut-2-en-1-yl but-2-ynoate” is a chemical compound with the molecular formula C8H10O31. It is also known as “4-Hydroxy-but-2-enoic acid” and has a molecular weight of 154.1651.
Synthesis Analysis
Unfortunately, I couldn’t find specific information on the synthesis of “4-Hydroxybut-2-en-1-yl but-2-ynoate” from the web search results. However, it’s worth noting that the synthesis of such compounds generally involves organic chemistry techniques and should be carried out in a controlled laboratory environment.Molecular Structure Analysis
The molecular structure of “4-Hydroxybut-2-en-1-yl but-2-ynoate” is determined by its molecular formula, C8H10O31. Unfortunately, the specific structural details or a 3D model of the molecule were not found in the search results.
Chemical Reactions Analysis
I couldn’t find specific information on the chemical reactions involving “4-Hydroxybut-2-en-1-yl but-2-ynoate” from the web search results. Chemical reactions can vary widely depending on the conditions and the presence of other reactants.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, solubility, melting point, boiling point, etc. The molecular weight of “4-Hydroxybut-2-en-1-yl but-2-ynoate” is 154.1651. Other specific physical and chemical properties were not found in the search results.Safety And Hazards
Based on the search results, specific safety and hazard information for “4-Hydroxybut-2-en-1-yl but-2-ynoate” was not found. However, as with all chemicals, it should be handled with care, following appropriate safety protocols.
Future Directions
The future directions for research on “4-Hydroxybut-2-en-1-yl but-2-ynoate” could involve further exploration of its synthesis, chemical reactions, mechanism of action, and potential applications. Unfortunately, specific future directions were not found in the search results.
Please note that this information is based on the available resources and may not be fully comprehensive or up-to-date. For more detailed information, please refer to scientific literature or consult a chemistry professional.
properties
IUPAC Name |
4-hydroxybut-2-enyl but-2-ynoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10O3/c1-2-5-8(10)11-7-4-3-6-9/h3-4,9H,6-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSFWUPLFVEXMI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC#CC(=O)OCC=CCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70855443 |
Source
|
Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxybut-2-en-1-yl but-2-ynoate | |
CAS RN |
393790-13-1 |
Source
|
Record name | 4-Hydroxybut-2-en-1-yl but-2-ynoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70855443 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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